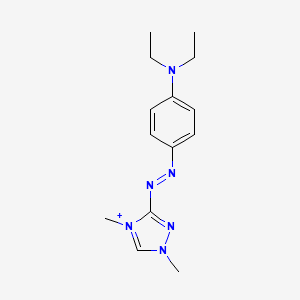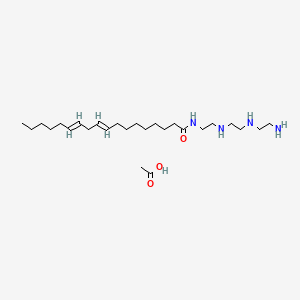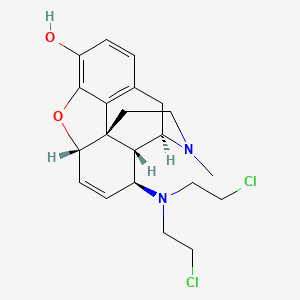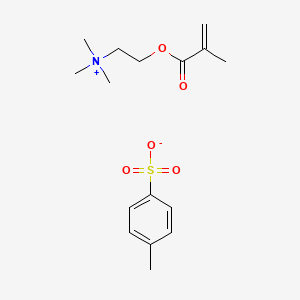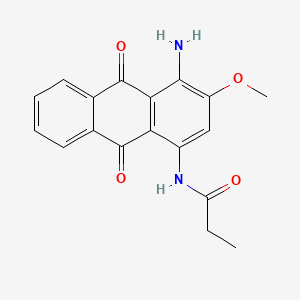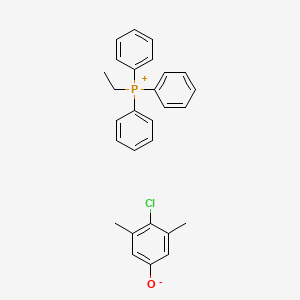
4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium is a chemical compound with the molecular formula C28H28ClOP. It is a salt formed from the combination of 4-chloro-3,5-dimethylphenolate and ethyl(triphenyl)phosphanium. This compound is known for its unique properties and applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 4-chloro-3,5-dimethylphenol with ethyl(triphenyl)phosphonium chloride. The reaction is carried out in an organic solvent under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenolic compounds, while substitution reactions can produce a variety of substituted phenolates .
Scientific Research Applications
4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki–Miyaura coupling.
Medicine: It is being explored for its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. Its unique structure allows it to participate in a wide range of chemical processes, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenol: A related compound with similar chemical properties.
Ethyl(triphenyl)phosphonium chloride: Another related compound used in similar applications.
Uniqueness
4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium is unique due to its combined properties of both 4-chloro-3,5-dimethylphenolate and ethyl(triphenyl)phosphanium. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Properties
CAS No. |
93840-99-4 |
|---|---|
Molecular Formula |
C28H28ClOP |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C8H9ClO/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-5-3-7(10)4-6(2)8(5)9/h3-17H,2H2,1H3;3-4,10H,1-2H3/q+1;/p-1 |
InChI Key |
SXROBFNIJFOYQT-UHFFFAOYSA-M |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC(=CC(=C1Cl)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


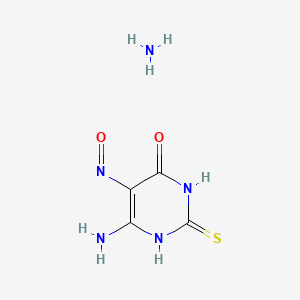
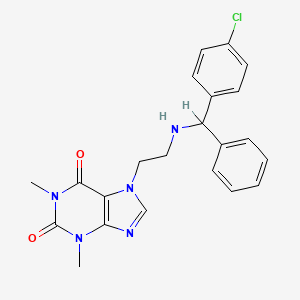
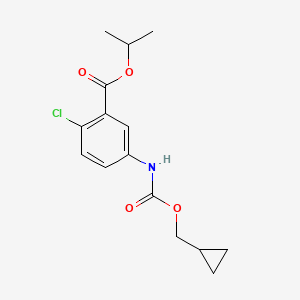
![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
